molecular formula C16H13N3O4S B12161550 Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B12161550
M. Wt: 343.4 g/mol
InChI Key: PRRROYFMNMOPKV-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl ester at position 4 and a 4-hydroxyquinoline-derived carbonylamino group at position 2. The thiazole ring is a five-membered aromatic system containing nitrogen and sulfur, which is commonly associated with bioactivity in pharmaceuticals and agrochemicals .

For example, similar thiazole-carboxylates are synthesized via condensation reactions between nitriles and bromoacetoacetate derivatives, followed by hydrolysis and coupling with amines or aromatic carbonyl groups .

Properties

Molecular Formula

C16H13N3O4S

Molecular Weight

343.4 g/mol

IUPAC Name

methyl 5-methyl-2-[(4-oxo-1H-quinoline-3-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H13N3O4S/c1-8-12(15(22)23-2)18-16(24-8)19-14(21)10-7-17-11-6-4-3-5-9(11)13(10)20/h3-7H,1-2H3,(H,17,20)(H,18,19,21)

InChI Key

PRRROYFMNMOPKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CNC3=CC=CC=C3C2=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the 4-hydroxyquinoline derivative, which is then subjected to acylation to introduce the carbonyl group. The resulting intermediate is then reacted with thiazole derivatives under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the thiazole ring can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares the target compound with structurally related thiazole derivatives:

Compound Name Molecular Formula Key Substituents Biological Relevance Reference
Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate C₁₆H₁₃N₃O₄S 4-hydroxyquinoline, methyl ester Hypothesized antimicrobial/anticancer
Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate C₁₄H₁₂Cl₂N₂O₃S 3,4-dichlorophenyl, ethyl ester Not specified (structural analog)
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs Varies (e.g., C₁₀H₉N₃OS) 4-pyridinyl, carboxamide Antiviral/kinase inhibition
N-(2-phenyl-1,3-thiazol-5-yl)acetamide derivatives Varies (e.g., C₁₁H₁₀N₂OS) Phenyl, acetamide Antimicrobial

Key Observations:

  • Substituent Impact on Activity: The 4-hydroxyquinoline group in the target compound may confer distinct binding properties compared to chlorophenyl (as in ) or pyridinyl groups (as in ). Quinoline’s aromatic system and hydroxyl group could enhance interactions with hydrophobic pockets or hydrogen-bond donors in target proteins.
  • Ester vs. Amide: The methyl ester in the target compound contrasts with carboxamide or acetamide groups in analogs.

Physicochemical Properties

Property Target Compound Ethyl 2-{[(3,4-dichlorophenyl)...} 4-Methyl-2-(4-pyridinyl)...
Molecular Weight ~343.36 g/mol 359.23 g/mol ~223.26 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.1 (higher lipophilicity) ~1.8 (lower lipophilicity)
Solubility Low in water, moderate in DMSO Low in water Higher due to polar carboxamide

Discussion: The target compound’s methyl ester and quinoline substituents likely result in moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the dichlorophenyl analog has higher LogP, which may limit aqueous solubility but enhance tissue penetration.

Biological Activity

Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural features, synthesis, biological activities, and relevant case studies.

Structural Features

The compound is characterized by:

  • Thiazole Ring : Contributes to chemical reactivity and biological activity.
  • Quinoline Moiety : Known for diverse pharmacological properties.
  • Functional Groups : Various groups that enhance its reactivity and potential therapeutic applications.

The molecular formula of the compound is C16H13N3O4SC_{16}H_{13}N_{3}O_{4}S, with a molecular weight of 343.4 g/mol .

Synthesis

The synthesis of this compound typically involves several key steps, including:

  • Formation of the Thiazole Ring : Using appropriate precursors to introduce the thiazole moiety.
  • Quinoline Derivative Synthesis : Modifying quinoline structures to enhance biological activity.
  • Coupling Reaction : Combining the thiazole and quinoline components through amide bond formation.

These synthetic routes allow for modifications to optimize biological activity and solubility .

Biological Activities

This compound exhibits significant biological activities, which include:

  • Antimicrobial Activity : The compound shows promising effects against various bacterial strains.
  • Antifungal Properties : Exhibits activity against fungal pathogens.
  • Anticancer Potential : Structural analogs have been reported to inhibit cancer cell proliferation, suggesting a similar potential for this compound.

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological Activity
4-HydroxyquinolineHydroxy group on quinolineAntimicrobial
5-MethylthiazoleMethyl group on thiazoleAntifungal
2-AminoquinolineAmino group on quinolineAnticancer
Thiazolidine derivativesThiazolidine ringAntidiabetic

This table highlights structural similarities with other compounds known for their biological activities, providing insights into optimizing the target compound's efficacy .

Case Studies and Research Findings

Recent studies have investigated the biological activities of related compounds and their mechanisms:

  • Antimicrobial Studies : A study evaluated the antimicrobial effectiveness of derivatives similar to this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at specific concentrations .
  • Anticancer Activity : Research focused on thiazole-based compounds revealed that certain derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways . This suggests that this compound may also possess similar properties.
  • Mechanistic Studies : Interaction studies using predictive models like PASS (Prediction of Activity Spectra for Substances) have been employed to evaluate the biological activity spectrum based on chemical structure. These models suggest potential interactions with various biological targets, enhancing understanding of the compound's therapeutic potential .

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